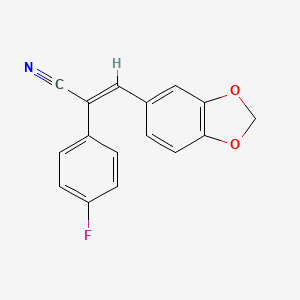
2-bromo-4-cyano-6-methoxyphenyl ethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-4-cyano-6-methoxyphenyl ethyl carbonate, also known as BMPC, is a chemical compound that has been widely used in scientific research. It is a derivative of 2-bromo-4-cyano-6-methoxyphenol, which is a potent inhibitor of protein tyrosine phosphatases. BMPC is a prodrug that can be activated by hydrolysis to release 2-bromo-4-cyano-6-methoxyphenol.
Mecanismo De Acción
2-bromo-4-cyano-6-methoxyphenyl ethyl carbonate is a prodrug that can be activated by hydrolysis to release 2-bromo-4-cyano-6-methoxyphenol. The released compound then inhibits the activity of protein tyrosine phosphatases by binding to the active site of the enzyme. This leads to the accumulation of phosphorylated proteins, which can activate downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can inhibit the proliferation and migration of cancer cells by targeting protein tyrosine phosphatases that are involved in cancer progression. This compound has also been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes. Additionally, this compound has been reported to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-bromo-4-cyano-6-methoxyphenyl ethyl carbonate has several advantages for lab experiments. It is a potent and selective inhibitor of protein tyrosine phosphatases, which makes it a valuable tool for studying the role of these enzymes in biological processes. This compound is also stable and easy to handle, which makes it suitable for use in high-throughput screening assays. However, this compound has some limitations for lab experiments. It is a prodrug that requires hydrolysis to release the active compound, which can complicate the interpretation of results. Additionally, this compound has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the use of 2-bromo-4-cyano-6-methoxyphenyl ethyl carbonate in scientific research. One direction is to investigate the role of protein tyrosine phosphatases in the immune system and autoimmune diseases. This compound has been shown to inhibit the activity of PTPN22, which is a risk factor for several autoimmune diseases. Another direction is to develop this compound derivatives with improved solubility and bioavailability. This could enhance the efficacy of this compound as a therapeutic agent for cancer, diabetes, and other diseases. Finally, this compound could be used in combination with other drugs to enhance their therapeutic effects.
Métodos De Síntesis
2-bromo-4-cyano-6-methoxyphenyl ethyl carbonate can be synthesized by the reaction of 2-bromo-4-cyano-6-methoxyphenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 110-112°C.
Aplicaciones Científicas De Investigación
2-bromo-4-cyano-6-methoxyphenyl ethyl carbonate has been extensively used in scientific research as a tool to study the role of protein tyrosine phosphatases in various biological processes. It has been shown to inhibit the activity of several protein tyrosine phosphatases, including PTP1B, TCPTP, and SHP-2. This compound has also been used to investigate the role of protein tyrosine phosphatases in cancer, diabetes, and other diseases.
Propiedades
IUPAC Name |
(2-bromo-4-cyano-6-methoxyphenyl) ethyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO4/c1-3-16-11(14)17-10-8(12)4-7(6-13)5-9(10)15-2/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGCMWSTSPIDPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C=C1Br)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~4~-[4-(aminosulfonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5306100.png)
![3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5306102.png)
![2-(1H-benzimidazol-2-yl)-3-[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5306105.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-[(6-methylpyridin-3-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5306106.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-N-ethyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane-5-carboxamide](/img/structure/B5306119.png)
![5-(3-bromophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306125.png)
![{3-[(5-bromo-2-furoyl)amino]phenoxy}acetic acid](/img/structure/B5306130.png)
![1-[(4-methylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5306140.png)

![2-{[(4-benzyl-1-piperidinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5306148.png)

![3-{[(2-bromo-4-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5306179.png)